1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
Overview
Description
1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a pyrazine ring, a piperazine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of the pyrazine and piperazine derivatives. Common synthetic routes include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts.
Ugi Reaction: A multicomponent reaction involving isocyanides, aldehydes, amines, and carboxylic acids.
Ring Opening of Aziridines: Using N-nucleophiles to open aziridine rings.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Parallel Solid-Phase Synthesis: Efficient for producing large quantities of the compound.
Photocatalytic Synthesis: Utilizing light to drive the chemical reactions, which can be more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis treatment.
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8: A compound with similar structural features.
Uniqueness
1-[4-[[3-(4-Pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is unique due to its combination of pyrazine, piperazine, and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[[3-(4-pyrazin-2-ylpiperazine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-15(27)16-2-4-17(5-3-16)29-14-18-12-19(24-30-18)21(28)26-10-8-25(9-11-26)20-13-22-6-7-23-20/h2-7,12-13H,8-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUISEASPMLYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCN(CC3)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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